molecular formula C10H12FN4O8P B12938348 2-Fluoroinosine monophosphate CAS No. 84128-36-9

2-Fluoroinosine monophosphate

Cat. No.: B12938348
CAS No.: 84128-36-9
M. Wt: 366.20 g/mol
InChI Key: FGTAPWQGPXYZLW-UUOKFMHZSA-N
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Description

Contextualizing Fluorinated Nucleoside Analogs in Biomedical Research

Fluorinated nucleoside analogs represent a cornerstone in the development of modern chemotherapeutics. tandfonline.com The strategic incorporation of fluorine into a nucleoside or nucleotide structure can significantly alter its biological properties. researchgate.netmdpi.com Introducing fluorine, the most electronegative element, can enhance metabolic stability, improve lipophilicity, and modify the electronic and steric parameters of the molecule. tandfonline.commdpi.com These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles. researchgate.netmdpi.com

The fluorine atom can stabilize the glycosidic bond against enzymatic cleavage and restrict oxidative metabolism, thereby prolonging the compound's activity. researchgate.netmdpi.com Furthermore, fluorine's ability to form additional hydrogen bonding interactions can enhance binding to target enzymes or receptors. mdpi.com Consequently, fluorinated nucleosides have been extensively developed as antiviral and anticancer agents. tandfonline.comnih.gov Nucleoside analogs often act by mimicking natural substrates, thereby inhibiting key enzymes involved in nucleic acid synthesis, such as viral polymerases or reverse transcriptases. mdpi.com The success of this approach is evidenced by the number of fluorinated nucleoside drugs approved by the U.S. Food and Drug Administration (FDA) and the many candidates currently in clinical trials for treating a range of diseases, including viral infections like HIV and hepatitis, as well as various cancers. researchgate.netnih.gov

Historical Trajectory of Academic Research on 2-Fluoroinosine (B13832017) Monophosphate

The academic investigation into 2-Fluoroinosine 5'-monophosphate (2-F-IMP) is rooted in the broader exploration of halogenated purine (B94841) nucleosides. A pivotal study in 1994 by Antonino and Wu provided a detailed characterization of 2-F-IMP and its interaction with a key enzyme in purine metabolism. nih.gov In this research, 2-fluoroinosine was first synthesized enzymatically from the precursor 2-fluoroadenosine (B10117) using adenosine (B11128) deaminase. nih.gov Subsequently, chemical phosphorylation was employed to yield 2-Fluoroinosine 5'-monophosphate. nih.gov

The central finding of this 1994 study was the discovery that human type II inosine (B1671953) monophosphate dehydrogenase (IMPDH) catalyzes the conversion of 2-F-IMP into xanthosine (B1684192) 5'-monophosphate (XMP). nih.gov Remarkably, this dehalogenation reaction proceeded without the need for the typical cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is required for the oxidation of the natural substrate, inosine monophosphate (IMP). nih.gov The formation of XMP from 2-F-IMP was confirmed using UV absorption spectroscopy and HPLC, and the process yielded stoichiometric amounts of fluoride (B91410) anion. nih.gov This work established 2-F-IMP as a valuable tool for probing the catalytic mechanism of IMPDH, demonstrating the formation of a tetrahedral intermediate. nih.gov Earlier research in the 1980s on the crystal structure of related compounds like 2'-deoxy-2'-fluoroinosine had already laid the groundwork for understanding the conformational effects of fluorination on the inosine scaffold. oup.comnih.gov

Current Academic Significance and Research Focus Areas of 2-Fluoroinosine Monophosphate

Currently, this compound and its parent nucleoside, 2-fluoroinosine, continue to be significant in several areas of biochemical and medicinal chemistry research. One major focus is its use as a synthetic intermediate for creating more complex and potent biological agents. For instance, recent research in 2024 has utilized fully protected 2-fluoro inosine as a starting material to synthesize novel N2-modified and N7-modified mRNA cap analogs. mdpi.comnih.gov These analogs are designed to act as inhibitors of cap-dependent translation, a critical process in protein synthesis, which is a major target for anticancer therapies. mdpi.comnih.gov

The compound is also relevant in the study of enzyme inhibition and mechanism. In 1999, 2-F-IMP was synthesized as a potential mimic of a reactive intermediate to study the enzyme GMP synthase (GMPS), though it was found to be a weak binder. acs.orguniprot.org This highlights its role as a chemical probe for investigating enzyme active sites. Furthermore, the broader class of fluorinated nucleosides is being explored in the context of immunotherapy. Analogs containing 2'-fluoro-2'-deoxyribose have been incorporated into cyclic adenosine-inosine monophosphate (cAIMP) structures to develop activators of the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immunity. sci-hub.se Patents also list 2-fluoroinosine as a potential component in small nucleic acid-based antiviral agents, indicating its ongoing relevance in the development of new therapeutics. google.comgoogle.com

Overview of Key Research Paradigms Investigating this compound

The scientific investigation of this compound is characterized by several key research paradigms:

Enzyme Kinetics and Mechanistic Studies: A primary research avenue involves using 2-F-IMP as a substrate analog to study the function of purine biosynthetic enzymes. The foundational 1994 study on its interaction with IMPDH is a classic example, where the compound was used to elucidate the enzyme's catalytic mechanism by demonstrating NAD+-independent dehalogenation. nih.gov This approach provides deep insights into enzyme reaction pathways.

Advanced Chemical Synthesis: 2-F-IMP and its derivatives serve as crucial building blocks in multi-step organic synthesis. Researchers use 2-fluoroinosine to construct complex, modified nucleotides with specific therapeutic aims. mdpi.comnih.gov This paradigm is exemplified by the synthesis of sophisticated mRNA cap analogs designed to inhibit protein translation, a strategy with potential in oncology. mdpi.comnih.gov

Therapeutic Agent Development: Rooted in the well-established biological activity of fluorinated nucleosides, this paradigm focuses on creating novel drugs. nih.gov While direct therapeutic application of 2-F-IMP is not prominent, its derivatives are being actively investigated. This includes the design of STING pathway agonists for cancer immunotherapy and its inclusion in patented designs for novel antiviral nucleic acids. sci-hub.segoogle.comgoogle.com

Nucleic Acid and Oligonucleotide Chemistry: The parent nucleoside, 2-fluoroinosine, is incorporated into synthetic oligonucleotides to enhance their properties. biosyn.com The electronegative fluorine atom can increase the thermal stability of nucleic acid duplexes, making these modified oligonucleotides useful as probes for detecting genetic material or as antisense agents for gene modulation. biosyn.com

Research Data Tables

Kinetic Constants for Human IMP Dehydrogenase Type II (25 °C) nih.gov

Substrate kcat (s⁻¹) Km (µM)
2-Fluoroinosine 5'-monophosphate 0.058 62
2-Chloroinosine 5'-monophosphate 0.049 48
Inosine 5'-monophosphate (IMP) 0.25 4.1
Nicotinamide adenine dinucleotide (NAD+) - 29

This table displays the catalytic efficiency (kcat) and substrate affinity (Km) of human IMPDH for 2-F-IMP compared to a related halogenated analog and its natural substrate, IMP. The reaction with IMP also requires the cofactor NAD+.

Table of Compounds Mentioned

Compound Name Abbreviation
2-Fluoroinosine 5'-monophosphate 2-F-IMP
Inosine 5'-monophosphate IMP
Xanthosine 5'-monophosphate XMP
Nicotinamide adenine dinucleotide NAD+
2-Fluoroinosine -
2-Fluoroadenosine -
2'-Deoxy-2'-fluoroinosine -
GMP synthase GMPS
Cyclic adenosine-inosine monophosphate cAIMP
Stimulator of Interferon Genes STING
2-Chloroinosine 5'-monophosphate 2-Cl-IMP
Adenosine deaminase -

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84128-36-9

Molecular Formula

C10H12FN4O8P

Molecular Weight

366.20 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-fluoro-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H12FN4O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,13,14,18)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1

InChI Key

FGTAPWQGPXYZLW-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)F

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Fluoroinosine Monophosphate

De Novo Synthetic Routes for 2-Fluoroinosine (B13832017) Monophosphate

The de novo synthesis of 2-FIMP can be approached through both chemical and enzymatic methods. Each strategy presents distinct advantages and challenges, particularly concerning yield, purity, and stereochemical control.

Chemical Synthesis from Precursor Nucleosides or Bases

The chemical synthesis of 2-FIMP typically commences with a precursor nucleoside, such as 2-fluoroinosine, or a suitable purine (B94841) base. A common strategy involves the phosphorylation of the 5'-hydroxyl group of a protected 2-fluoroinosine derivative.

One of the primary challenges in the chemical synthesis of nucleoside monophosphates is achieving regioselective phosphorylation at the 5'-position while avoiding reactions at the 2'- and 3'-hydroxyl groups of the ribose sugar. To address this, protecting groups are employed to temporarily block the 2'- and 3'-hydroxyls. A widely used approach involves the formation of a 2',3'-O-isopropylidene acetal, which can be introduced under acidic conditions.

Once the precursor nucleoside is appropriately protected, phosphorylation of the free 5'-hydroxyl group can be carried out using various phosphorylating agents. A common and effective method is the Yoshikawa phosphorylation, which utilizes phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent, such as trimethyl phosphate. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions. Following the phosphorylation step, the protecting groups are removed under specific conditions (e.g., mild acid hydrolysis for the isopropylidene group) to yield the final 2-Fluoroinosine Monophosphate.

Alternatively, synthesis can start from a modified purine base, which is then coupled to a protected and activated ribose-5-phosphate (B1218738) derivative. This convergent approach allows for greater flexibility in modifying both the base and the sugar-phosphate moiety independently.

Key Steps in Chemical Synthesis:

StepDescriptionCommon Reagents
1. ProtectionProtection of the 2' and 3'-hydroxyl groups of 2-fluoroinosine.Acetone, 2,2-dimethoxypropane, acid catalyst
2. PhosphorylationIntroduction of the phosphate group at the 5'-hydroxyl position.Phosphorus oxychloride (POCl₃), trimethyl phosphate
3. DeprotectionRemoval of the protecting groups to yield the final product.Mild acid (e.g., trifluoroacetic acid)

Enzymatic Synthesis Approaches Utilizing Phosphorylases and Kinases

Enzymatic synthesis offers a highly specific and stereocontrolled alternative to chemical methods for the production of 2-FIMP. This approach typically involves two key classes of enzymes: nucleoside phosphorylases and nucleoside kinases.

Nucleoside Phosphorylases: In a chemoenzymatic strategy, a purine nucleoside phosphorylase (PNP) can be used to catalyze the formation of the glycosidic bond between 2-fluoro-hypoxanthine and ribose-1-phosphate. This reaction is reversible, and reaction conditions can be optimized to favor the synthesis of the nucleoside, 2-fluoroinosine.

Nucleoside Kinases: Once 2-fluoroinosine is obtained, a nucleoside kinase is employed to phosphorylate the 5'-hydroxyl group to yield 2-FIMP. Nucleoside kinases are a broad class of enzymes that transfer a phosphate group from a donor, typically adenosine (B11128) triphosphate (ATP), to a nucleoside acceptor. The choice of kinase is crucial, as their substrate specificity can vary significantly. Deoxycytidine kinase (dCK) and other kinases from various organisms have been shown to phosphorylate a wide range of purine and pyrimidine (B1678525) nucleoside analogs. nih.gov The enzymatic reaction is generally carried out in an aqueous buffer at a physiological pH and temperature, offering a more environmentally friendly approach compared to chemical synthesis.

To drive the phosphorylation reaction to completion, an ATP regeneration system is often coupled to the kinase reaction. This system, which can consist of enzymes like acetate (B1210297) kinase or pyruvate (B1213749) kinase and their respective phosphate donors (acetyl phosphate or phosphoenolpyruvate), continuously replenishes the ATP consumed by the nucleoside kinase.

Enzymatic Synthesis Workflow:

Enzyme ClassFunctionSubstrates
Purine Nucleoside PhosphorylaseGlycosidic bond formation2-fluoro-hypoxanthine, Ribose-1-phosphate
Nucleoside Kinase5'-Phosphorylation2-Fluoroinosine, ATP

Stereochemical Considerations in this compound Synthesis

The stereochemistry of 2-FIMP is of paramount importance for its biological activity. Two key stereochemical features must be controlled during synthesis: the anomeric configuration of the glycosidic bond and the position of the phosphate group.

Anomeric Configuration: The glycosidic bond connecting the purine base to the ribose sugar must be in the β-configuration, as this is the form found in natural nucleic acids. In chemical synthesis, the stereoselectivity of the glycosylation reaction can be influenced by the choice of catalyst and reaction conditions. Enzymatic synthesis using nucleoside phosphorylases inherently produces the correct β-anomer due to the high stereospecificity of the enzyme.

Phosphate Position: The phosphate group must be attached to the 5'-hydroxyl of the ribose. Chemical phosphorylation methods, when used with appropriately protected nucleosides, ensure the correct regioselectivity. Enzymatic phosphorylation by nucleoside kinases is highly specific for the 5'-position, thus avoiding the formation of 2'- or 3'-phosphorylated isomers.

Modification and Derivatization Strategies for this compound Analogs

2-FIMP can be further modified to create specialized probes for studying biological systems. These modifications include isotopic labeling for tracking and quantification, and the attachment of photoaffinity groups or bioconjugation handles.

Preparation of Isotopically Labeled this compound (e.g., ³H, ¹⁴C, ¹⁸F, ¹⁵N)

Isotopically labeled 2-FIMP is an invaluable tool for a variety of biochemical assays, including metabolic studies, enzyme kinetics, and receptor binding assays. The synthetic strategy for introducing an isotopic label depends on the desired isotope and its position within the molecule.

Tritium (B154650) (³H): Tritium labeling can often be achieved by catalytic reduction of a suitable unsaturated precursor with tritium gas. Alternatively, a precursor containing a halogen, such as bromine or iodine, can be subjected to catalytic tritiolysis.

Carbon-14 (¹⁴C): The introduction of ¹⁴C typically requires starting with a ¹⁴C-labeled precursor for either the purine base or the ribose sugar. For example, [¹⁴C]glycine or [¹⁴C]formate can be used in the de novo biosynthesis of the purine ring.

Fluorine-18 (¹⁸F): The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling procedures, often performed in an automated synthesis module. For 2-[¹⁸F]FIMP, a common approach involves nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.

Nitrogen-15 (¹⁵N): ¹⁵N can be incorporated into the purine ring by using ¹⁵N-labeled precursors, such as [¹⁵N]ammonium chloride or ¹⁵N-labeled amino acids, in the chemical or biosynthetic pathways for purine synthesis.

Synthesis of Photoaffinity Probes and Bioconjugates Incorporating this compound

To identify and characterize the binding partners of 2-FIMP within a complex biological mixture, photoaffinity probes can be synthesized. These probes are designed to bind to their target and then, upon photoactivation, form a covalent bond.

A typical photoaffinity probe based on 2-FIMP would incorporate a photoreactive group, such as an azido (B1232118) or diazirine moiety. This group is chemically inert in the dark but forms a highly reactive nitrene or carbene upon exposure to UV light. The synthesis of such probes involves chemically modifying the 2-FIMP molecule, often at a position that is not critical for target binding, with a linker attached to the photoreactive group.

Bioconjugates of 2-FIMP are created by attaching a functional tag, such as a fluorophore (for imaging), a biotin (B1667282) molecule (for affinity purification), or a linker for attachment to a solid support. The synthesis of these conjugates requires a reactive handle on the 2-FIMP molecule that can be selectively coupled to the desired tag.

Design and Synthesis of Prodrug Forms for Enhanced Cellular Delivery in Research Models

Nucleoside monophosphates like 2-FIMP are often hindered in their research applications by poor cell permeability due to the negative charge of the phosphate group at physiological pH. To overcome this limitation, prodrug strategies are employed to mask the phosphate group, rendering the molecule more lipophilic and able to cross cellular membranes via passive diffusion. cardiff.ac.uknih.gov

A highly successful and widely adopted approach for the intracellular delivery of nucleoside monophosphates is the ProTide technology. cardiff.ac.uknih.gov This technology involves masking the phosphate group with two key chemical moieties: an aromatic group (typically a phenoxy group) and an amino acid ester, linked via a P-N bond to form a phosphoramidate (B1195095). nih.govresearchgate.net

The general structure of a ProTide of this compound would consist of the 2-fluoroinosine nucleoside with the 5'-phosphate group derivatized as a phosphoramidate. The synthesis of such a ProTide would involve the reaction of 2-fluoroinosine with a suitably designed phosphoramidate reagent.

Once inside a cell, the ProTide is designed to be metabolized by intracellular enzymes to release the active this compound. The activation pathway typically involves the following steps:

Cleavage of the amino acid ester by esterases, such as carboxylesterase 1 (CES1) or cathepsin A (CatA).

The resulting intermediate undergoes spontaneous cyclization, leading to the release of the aromatic group.

The remaining phosphoramidate bond on the nucleoside is then cleaved by a phosphoramidase, such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), to release the desired this compound.

This ProTide approach has been successfully applied to other fluorinated nucleoside analogues, such as sofosbuvir (B1194449), a U.S. FDA-approved antiviral drug which is a ProTide of 2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate. nih.govresearchgate.net The success of sofosbuvir provides a strong rationale for the application of the ProTide strategy to this compound to enhance its cellular delivery in research models.

Purification and Analytical Characterization Methodologies for Synthetic this compound

The purification and analytical characterization of synthetic this compound are critical steps to ensure the identity, purity, and stability of the compound for research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification:

High-performance liquid chromatography (HPLC) is the primary method for the purification of nucleotides and their derivatives. atdbio.com Two common modes of HPLC are particularly well-suited for 2-FIMP:

Anion-Exchange Chromatography (AEX): This technique separates molecules based on their net negative charge. ymcamerica.com The phosphate group of 2-FIMP provides a strong negative charge, allowing for its effective binding to a positively charged stationary phase. Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interaction between the nucleotide and the column matrix. AEX is highly effective in separating the desired monophosphate from unreacted nucleoside and other impurities. ymcamerica.com

Ion-Pairing Reversed-Phase Chromatography (IP-RP): This method combines the principles of reversed-phase chromatography with the use of an ion-pairing reagent in the mobile phase. waters.comlcms.cz The ion-pairing reagent, typically a quaternary amine, forms a neutral complex with the negatively charged phosphate group of 2-FIMP. This complex has increased hydrophobicity and can be retained and separated on a nonpolar stationary phase. IP-RP is known for its high resolution and is particularly useful for separating closely related nucleotide species. lcms.cz

Following HPLC purification, a desalting step, such as size-exclusion chromatography, may be necessary to remove the high concentrations of salts used in the elution buffers. atdbio.com

Analytical Characterization:

A suite of analytical techniques is used to confirm the structure and purity of the final product:

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of 2-FIMP, thereby confirming its elemental composition. atdbio.com High-resolution mass spectrometry can provide a highly accurate mass measurement, further validating the identity of the compound. When coupled with liquid chromatography (LC-MS), it can also be used to assess the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the structural elucidation of organic molecules.

¹H NMR provides information about the protons in the molecule, including those on the ribose sugar and the purine base.

³¹P NMR is specifically used to analyze the phosphorus environment, confirming the presence of the monophosphate group and its chemical state.

¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom on the purine ring.

¹³C NMR provides a map of the carbon skeleton of the molecule.

Ultraviolet (UV) Spectroscopy: The purine ring of 2-FIMP has a characteristic UV absorbance profile. UV spectroscopy can be used to determine the concentration of the compound in solution and can also serve as a preliminary indicator of its purity.

By employing these purification and characterization methodologies, a highly pure and well-defined sample of this compound can be obtained for use in research applications.

Molecular Mechanisms of Action of 2 Fluoroinosine Monophosphate

Interaction with Purine (B94841) Biosynthesis and Salvage Pathway Enzymes

The primary mechanism through which 2-Fluoroinosine (B13832017) monophosphate exerts its effects is by targeting the enzymes involved in the de novo synthesis and salvage of purine nucleotides. These pathways are fundamental for the production of adenosine (B11128) and guanosine (B1672433) triphosphates, the building blocks of RNA and DNA, and are thus critical for cell growth and proliferation.

Substrate Mimicry and Competitive Inhibition Mechanisms

Due to its structural similarity to inosine (B1671953) monophosphate, 2-Fluoroinosine monophosphate can act as a substrate mimic, effectively competing with the natural substrate for the active sites of enzymes in the purine metabolic pathways. This competitive inhibition is a key feature of its mechanism of action. One of the most significant targets of 2-F-IMP is inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. By binding to the IMP binding site on IMPDH, 2-F-IMP can prevent the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), thereby depleting the intracellular pool of guanine nucleotides essential for DNA and RNA synthesis. This inhibitory action disrupts normal cellular proliferation, a strategy that is particularly effective against rapidly dividing cells. youtube.compatsnap.com

Allosteric Modulation of Enzyme Activity

While direct competitive inhibition is a primary mechanism, the potential for this compound to act as an allosteric modulator of enzyme activity is also a consideration. Allosteric regulation involves the binding of a molecule to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. musculoskeletalkey.com In the context of purine biosynthesis, enzymes such as amidophosphoribosyltransferase are subject to feedback inhibition by purine nucleotides at allosteric sites. musculoskeletalkey.comwikipedia.org Although direct evidence for 2-F-IMP acting as an allosteric modulator is not extensively documented, its structural similarity to endogenous regulators suggests that it could potentially influence enzyme activity through such mechanisms. Further research is needed to fully elucidate any allosteric effects of this compound.

Kinetic and Thermodynamic Binding Analyses with Target Enzymes (e.g., IMP Dehydrogenase)

Kinetic analysis of this inhibition revealed the following parameters:

ParameterValue
kinact 0.0269 s-1
Ki 1.11 µM

These values indicate a strong and time-dependent inactivation of the enzyme, characteristic of an irreversible inhibitor. It is plausible that this compound exhibits a similar, though likely reversible, competitive inhibition profile. Thermodynamic studies on the binding of the natural substrate, IMP, to IMPDH have shown that the interaction is complex, involving conformational changes in the enzyme and is influenced by temperature. nih.govacs.org Such detailed analyses for 2-F-IMP would be invaluable in further characterizing its inhibitory mechanism.

Incorporation into Nucleic Acids and Associated Mechanistic Consequences

Beyond its effects on nucleotide biosynthesis, the fate of this compound as a potential substrate for nucleic acid polymerases is a critical aspect of its molecular mechanism. Its incorporation into RNA or DNA could have profound consequences on the structure and function of these macromolecules.

Potential for Incorporation into DNA Structures

The incorporation of a ribonucleotide analog like this compound into DNA is generally considered less probable than its incorporation into RNA. DNA polymerases typically have a strong selectivity for deoxynucleotides over ribonucleotides. However, some studies have shown that certain DNA polymerases can incorporate 2'-fluoro-modified deoxynucleotides into DNA. nih.govnih.gov For example, human DNA polymerase alpha and gamma have been shown to polymerize several 2'-fluorodeoxynucleoside triphosphates (2'-FdNTPs). nih.gov Given that this compound is a ribonucleotide, its direct incorporation into DNA by DNA polymerases would be an unusual event. The structural consequences of such a misincorporation would likely be significant, potentially leading to distortions in the DNA double helix and affecting DNA replication and repair processes. The 2'-fluoro modification is known to influence the sugar pucker, which could introduce localized structural perturbations if incorporated into a DNA strand. nih.goviu.edu Further investigation is required to determine if any specialized DNA polymerases are capable of utilizing 2-F-ITP as a substrate and the resulting structural and functional implications.

Conformational Changes Induced by this compound Incorporation in Polynucleotides

The substitution of a hydroxyl group with a fluorine atom at the 2' position of the ribose sugar in 2-FIMP has profound effects on the conformational preferences of the nucleotide and, by extension, the structure of polynucleotides into which it is incorporated. The high electronegativity of the fluorine atom influences the pucker of the sugar ring, a key determinant of nucleic acid conformation.

X-ray crystallography studies of the related nucleoside, 2'-deoxy-2'-fluoroinosine, have revealed that the sugar ring can adopt distinct puckered conformations. nih.gov Specifically, two independent molecules in the asymmetric unit of the crystal structure exhibited different sugar puckers: one adopted a C(3')-endo-C(4')-exo conformation, while the other was found in a C(4')-exo-C(3')-endo conformation. nih.gov Generally, 2'-fluorinated nucleosides show a strong preference for the C(3')-endo type pucker. nih.gov This is significant because the C(3')-endo conformation is characteristic of A-form helices, which are typically found in RNA duplexes. In contrast, the C(2')-endo conformation is predominant in B-form DNA.

The incorporation of a 2'-fluoro substituent can therefore bias the sugar pucker towards a C(3')-endo conformation, effectively "locking" the sugar in an RNA-like pucker. This pre-organization of the sugar conformation can lead to an increase in the thermal stability of duplexes containing 2'-fluorinated nucleotides. This enhanced stability is attributed to favorable stereoelectronic interactions involving the fluorine atom.

Modulation of Molecular Recognition and Protein-Ligand Interactions

The structural alterations induced by the 2'-fluoro substitution in 2-FIMP can significantly modulate its recognition by proteins, particularly those with nucleotide-binding domains.

Structural Basis of Binding to Nucleotide-Binding Domains

The binding of fluorinated nucleotides to proteins has been demonstrated in other systems. For instance, the crystal structure of sofosbuvir (B1194449) diphosphate (B83284), a fluorinated nucleotide analogue, in complex with its target protein reveals that the 2'-α-fluoro group participates in hydrogen bonding within the active site. mdpi.com This highlights the potential for the fluorine atom of 2-FIMP to form specific interactions with amino acid residues, thereby influencing binding affinity and specificity.

Effect on Protein Conformation and Dynamics

The binding of any ligand, including 2-FIMP, to a protein can induce conformational changes in the protein and alter its dynamics. These changes are often crucial for the protein's function, such as in the case of enzyme activation or inhibition.

Specific studies on the effect of 2-FIMP on protein conformation and dynamics are limited. However, studies utilizing 19F NMR on proteins containing fluorinated amino acids have shown that the fluorine nucleus is a sensitive probe of its local environment and can report on changes in protein conformation and dynamics upon ligand binding or other perturbations. nih.govacs.org By analogy, the fluorine atom of 2-FIMP could serve as a useful reporter for studying its own binding and the subsequent effects on the target protein.

The binding of a ligand can stabilize a particular conformation of the protein, shifting the conformational equilibrium. For example, the binding of an inhibitor to an enzyme's active site often stabilizes an inactive conformation. The specific conformational changes induced by 2-FIMP would depend on the architecture of the binding site and the network of interactions formed between the nucleotide and the protein. These changes could range from subtle side-chain rearrangements to more significant domain movements.

Enzyme Inhibition and Activation Profiles in Cell-Free Systems

Cell-free systems provide a controlled environment to study the direct effects of compounds on enzyme activity without the complexities of cellular uptake, metabolism, and off-target effects. The available evidence strongly suggests that 2-FIMP and its analogues can act as potent enzyme inhibitors.

A closely related compound, 2-[2-(Z)-fluorovinyl]inosine 5'-monophosphate (2-FVIMP), has been shown to be a strong inhibitor of inosine monophosphate dehydrogenase (IMPDH). nih.gov IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides. youtube.com Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, and thus can have antiproliferative effects. nih.gov

Studies on 2-FVIMP in a cell-free system with IMPDH isolated from Escherichia coli demonstrated that it acts as an irreversible inhibitor. nih.govsci-hub.se The inhibition follows a two-step mechanism, with the initial formation of a reversible enzyme-inhibitor complex followed by an inactivation step. sci-hub.se This suggests that 2-FIMP, which shares the core inosine monophosphate structure, may also inhibit IMPDH through a similar mechanism.

The inhibitory potential of modifications at the 2-position of inosine monophosphate is a recurring theme. The potency of such inhibitors can be quantified by parameters such as the inhibition constant (Ki) and the inactivation rate constant (kinact). For competitive inhibitors, the inhibitor constant Ki represents the concentration of inhibitor required to produce half-maximum inhibition. ucl.ac.uk

Below is a table summarizing the kinetic parameters of inhibition for an analogue of 2-FIMP against IMPDH.

InhibitorEnzymeKi (μM)kinact (s-1)Type of Inhibition
2-[2-(Z)-fluorovinyl]inosine 5'-monophosphateE. coli IMPDH1.110.0269Irreversible

This data is for a close analogue and is presented to illustrate the potential inhibitory activity of 2-FIMP. nih.gov

The development of potent and selective inhibitors of IMPDH is an active area of research for various therapeutic applications. researchgate.net The data on 2-FVIMP suggests that 2-FIMP is a promising candidate for further investigation as an enzyme inhibitor in cell-free systems.

Cellular Biology and Intracellular Metabolism of 2 Fluoroinosine Monophosphate

2-Fluoroinosine (B13832017) monophosphate (F-IMP) is a synthetic purine (B94841) nucleotide analog. Its biological effects are contingent upon its complex interactions within the cellular environment, including its transport across cell membranes and its subsequent metabolic fate. The strategic placement of a fluorine atom confers unique biochemical properties that influence its stability and enzymatic processing compared to its natural counterpart, inosine (B1671953) monophosphate (IMP).

Preclinical Research Findings on 2 Fluoroinosine Monophosphate in Vitro and in Vivo Non Human Studies

Studies in Isolated Enzyme Systems and Subcellular Fractions

No specific data on the enzymatic inhibition kinetics and specificity of 2-Fluoroinosine (B13832017) monophosphate is available in the public domain.

There is no available research identifying novel molecular targets for 2-Fluoroinosine monophosphate.

Research in Diverse Cell Culture Models

Detailed mechanistic studies of this compound in mammalian cell lines have not been found in the available literature.

While a derivative has been shown to inhibit an enzyme from E. coli, specific investigations of this compound in microbial and fungal cell systems are not documented in the searched scientific literature. nih.gov

There is no available information on the molecular and cellular mechanisms of resistance to this compound in cell culture models.

Investigations in Invertebrate Model Organisms (e.g., Drosophila melanogaster, Caenorhabditis elegans)

A comprehensive review of existing scientific literature reveals a significant gap in research concerning this compound within common invertebrate model organisms.

Developmental Biology Studies and Morphological Changes

No studies have been published detailing the effects of this compound on the developmental biology or morphological characteristics of Drosophila melanogaster or Caenorhabditis elegans.

Metabolic Pathway Analysis and Enzyme Inhibition

There is no available research on the metabolic pathways affected by this compound or its potential as an enzyme inhibitor within Drosophila melanogaster or Caenorhabditis elegans.

Research in Vertebrate Animal Models (Non-Clinical, Mechanistic Focus)

Direct preclinical research on this compound in vertebrate animal models is not currently available in published literature. However, studies on analogous 2-fluoro-substituted purine (B94841) nucleosides, such as 2-fluoroadenosine (B10117) (F-Ado), provide some insight into the potential molecular and cellular mechanisms that could be relevant. The following sections discuss findings from these related compounds, primarily in rodent models, to offer a proxy understanding, while clearly noting that these are not direct results for this compound.

Pharmacodynamic Profiling in Rodent Models (molecular and cellular effects, not clinical efficacy or safety)

While specific pharmacodynamic profiles for this compound are unavailable, research on the parent nucleoside, 2-fluoroadenosine, in mouse cytotoxic lymphocytes has elucidated some of its molecular effects. The primary mechanism observed is the intracellular phosphorylation of 2-fluoroadenosine to its active triphosphate form, 2-fluoroadenosine 5'-triphosphate (F-ATP). nih.gov This conversion has a significant impact on cellular energetics, leading to a corresponding depletion of the natural adenosine (B11128) 5'-triphosphate (ATP) pools. nih.gov

The accumulation of F-ATP suggests that it may compete with ATP for binding to various enzymes, thereby interfering with normal cellular processes that are dependent on ATP. This competition is a key aspect of its molecular action.

Furthermore, studies on other fluorinated adenosine analogs, such as 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A), have shown that their triphosphate metabolites are potent inhibitors of crucial enzymes involved in nucleic acid synthesis. The triphosphate of Cl-F-ara-A, for instance, has been demonstrated to inhibit both ribonucleotide reductase and DNA polymerases in human leukemia cell lines. nih.gov This suggests that fluorinated purine monophosphates, as precursors to their corresponding triphosphates, may ultimately exert their effects through the inhibition of enzymes essential for DNA replication and repair.

Interactive Table: Molecular Effects of Analogous 2-Fluoro-Purine Nucleosides in Cellular Models

CompoundModel SystemKey Molecular EffectReference
2-Fluoroadenosine (F-Ado)Mouse Cytotoxic LymphocytesIntracellular conversion to F-ATP, leading to depletion of ATP. nih.gov
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A)Human K562 Leukemia CellsThe 5'-triphosphate metabolite inhibits ribonucleotide reductase and DNA polymerases. nih.gov

Metabolism and Distribution Studies in Preclinical Animal Models (biotransformation and tissue partitioning, not safety/PK)

There are no specific studies on the metabolism and distribution of this compound in preclinical animal models. However, research on 2-fluoroadenosine in mouse lymphocytes provides a potential model for its biotransformation.

Upon entering the cell, 2-fluoroadenosine undergoes rapid and dose-dependent phosphorylation. nih.gov The initial step is the conversion to 2-fluoroadenosine 5'-monophosphate, the direct analog of the subject of this article. This is then further phosphorylated to the triphosphate form, F-ATP. This metabolic activation appears to be a critical step for its biological activity. Once formed, F-ATP is notably stable within the cells, with no significant reduction in its concentration observed even after the removal of the external 2-fluoroadenosine. nih.gov

In addition to its conversion to the triphosphate, 2-fluoroadenosine is also metabolized to another important derivative, 2-fluoroadenosine 3':5'-monophosphate (F-cAMP). nih.gov This suggests that 2-fluoroadenosine can be a substrate for adenylate cyclase. The formation of F-cAMP is also dose-dependent and can exceed the levels of endogenous cyclic AMP (cAMP). nih.gov

Interactive Table: Metabolic Products of 2-Fluoroadenosine in Mouse Lymphocytes

Parent CompoundMetaboliteObservationReference
2-Fluoroadenosine (F-Ado)2-Fluoroadenosine 5'-triphosphate (F-ATP)Rapid, dose-dependent formation; stable within the cell. nih.gov
2-Fluoroadenosine (F-Ado)2-Fluoroadenosine 3':5'-monophosphate (F-cAMP)Dose-dependent formation, with levels potentially exceeding endogenous cAMP. nih.gov

Tissue-Specific Molecular and Cellular Responses to this compound

Direct studies on the tissue-specific molecular and cellular responses to this compound have not been reported. The available data on its analog, 2-fluoroadenosine, is primarily focused on its effects on lymphocytes.

In mouse cytotoxic lymphocytes, exposure to 2-fluoroadenosine leads to a series of molecular and cellular events. The accumulation of F-ATP and the depletion of ATP are central cellular responses. nih.gov This alteration in the nucleotide pool is a potent stressor for the cell and is likely to trigger various downstream signaling pathways.

The formation of F-cAMP indicates an impact on the cyclic nucleotide signaling pathways within these cells. nih.gov 2-fluoroadenosine was also observed to cause a transient, dose-dependent increase in the levels of natural cAMP. nih.gov The potentiation of F-cAMP formation in the presence of a cAMP phosphodiesterase inhibitor suggests that F-cAMP, like cAMP, is subject to degradation by these enzymes. nih.gov The irreversible inhibition of cytolysis by 2-fluoroadenosine in these cells highlights the profound and lasting functional consequences of these molecular changes. nih.gov

These findings in lymphocytes suggest that the effects of 2-fluoro-purine nucleosides and their nucleotides could be particularly pronounced in tissues with high rates of purine metabolism and signaling, such as immune cells and potentially neuronal tissues. However, without direct studies on this compound, any tissue-specific effects remain speculative.

Advanced Bioanalytical and Biophysical Methodologies for 2 Fluoroinosine Monophosphate Research

Chromatographic Separation Techniques for Quantification in Biological Matrices

Chromatographic techniques are fundamental for the separation and quantification of 2-FIMP from intricate biological matrices such as plasma, urine, and cell lysates. The choice of method is dictated by the required sensitivity, selectivity, and the specific goals of the research.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely used technique for the quantification of nucleotides like 2-FIMP. nih.govnih.gov This method relies on the intrinsic UV absorbance of the purine (B94841) ring in the 2-FIMP molecule. Separation is typically achieved using reversed-phase columns, where a polar mobile phase is employed. nih.gov Ion-pairing agents, such as tetrabutylammonium (B224687) hydrogen sulfate, can be added to the mobile phase to enhance the retention and separation of highly polar analytes like mononucleotides on C18 columns. nih.gov

Detection is commonly performed at a wavelength of around 260 nm, which is near the maximum absorbance for purine derivatives. nih.gov DAD provides the advantage of acquiring spectra across a range of wavelengths, which can aid in peak purity assessment and compound identification. The quantification of 2-FIMP is achieved by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of a 2-FIMP standard. nih.gov

Table 1: Typical HPLC-UV/DAD Parameters for Nucleotide Analysis

Parameter Typical Value/Condition
Column Reversed-phase C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 150 mM Phosphate (B84403) buffer, pH 6.0
Mobile Phase B Methanol
Gradient Isocratic or gradient elution (e.g., 3% B for 12 min)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 - 100 µL
Column Temperature 25 °C
Detection Wavelength 260 nm

For applications requiring higher sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for nucleotides, and it is often operated in the negative ion mode due to the phosphate group. nih.gov

In LC-MS/MS, the precursor ion corresponding to the molecular weight of 2-FIMP is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and significantly reduces background noise, allowing for the detection of picomolar to nanomolar concentrations. thermofisher.comnih.gov LC-MS/MS is also a powerful tool for metabolite profiling, enabling the identification and quantification of 2-FIMP and its potential metabolites in biological systems. ufl.edujsbms.jp The use of stable isotope-labeled internal standards can further improve the accuracy and precision of quantification. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for 2-FIMP Analysis

Parameter Typical Value/Condition
LC System UHPLC
Column ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 mL/min
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Desolvation Temperature 350 °C
MRM Transition e.g., Precursor ion (m/z of 2-FIMP) -> Product ion

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like nucleotides. nih.gov In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution under the influence of a high electric field. The separation of nucleotides is based on their different charge-to-size ratios. nih.gov Monophosphates, diphosphates, and triphosphates can be effectively separated using this method. nih.gov

CE is particularly useful for the purity assessment of 2-FIMP preparations, as it can resolve closely related impurities. Detection in CE is most commonly performed using UV absorbance. The simplicity of the instrumentation, low sample and reagent consumption, and high separation efficiency make CE a valuable tool in 2-FIMP research. nih.gov

Table 3: Representative Capillary Electrophoresis Conditions for Nucleotide Separation

Parameter Typical Value/Condition
Capillary Fused-silica, 63 cm length, 75 µm I.D.
Buffer 20 mM Phosphate-borate buffer, pH 8.0-9.0
Voltage 20 kV
Detection UV at 254 nm or 260 nm
Injection Hydrodynamic or Electrokinetic

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Interaction Studies

Spectroscopic and spectrometric methods are indispensable for confirming the chemical structure of 2-FIMP and for investigating its conformational dynamics and interactions with biological targets.

¹⁹F NMR is particularly valuable for studying fluorinated compounds like 2-FIMP, as the fluorine nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe for monitoring changes in the local electronic environment. nih.gov NMR can also be used to study the binding of 2-FIMP to enzymes or other proteins. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation mapping can identify the binding epitope and provide insights into the binding mode and affinity. mdpi.com

Table 4: NMR Nuclei and Their Application in 2-FIMP Research

Nucleus Information Gained
¹H Sugar pucker conformation, base-sugar orientation
¹³C Carbon skeleton confirmation, chemical environment
¹⁹F Probe for local electronic environment, conformational changes
³¹P Information on the phosphate group, ionization state

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for the quantification and purity assessment of 2-FIMP. nih.gov The purine ring of 2-FIMP exhibits strong absorbance in the UV region, typically with a maximum around 250-260 nm. pepolska.pl According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the accurate determination of 2-FIMP concentration in pure solutions using a spectrophotometer. mdpi.com

UV-Vis spectroscopy is also used for purity assessment. The ratio of the absorbance at 260 nm to that at 280 nm (A260/A280) can provide an indication of nucleic acid purity with respect to protein contamination. A spectrum of a pure 2-FIMP sample should exhibit a characteristic shape, and deviations from this can indicate the presence of impurities. pepolska.pl Furthermore, changes in the UV spectrum upon varying conditions such as pH can provide information about the protonation state of the molecule. nih.gov

Table 5: UV-Vis Spectroscopy Data for a Hypothetical 2-FIMP Sample

Parameter Value
λmax ~255 nm
Molar Extinction Coefficient (ε) at λmax ~14,000 M⁻¹cm⁻¹ (estimated)
A260/A280 Ratio (Pure Sample) ~1.8 - 2.0

Biophysical Characterization of 2-Fluoroinosine (B13832017) Monophosphate Interactions with Biomolecules

X-ray Crystallography of Enzyme-2-Fluoroinosine Monophosphate Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of enzyme-ligand complexes at atomic resolution, providing invaluable insights into binding modes, conformational changes, and the molecular basis of catalysis and inhibition. Despite the utility of 2-Fluoroinosine monophosphate (2-F-IMP) as a substrate analog and potential inhibitor in enzymatic studies, a comprehensive search of the Protein Data Bank (PDB) and scientific literature reveals a notable absence of publicly available X-ray crystal structures of any enzyme in a direct complex with 2-F-IMP.

This lack of specific structural data for enzyme-2-F-IMP complexes necessitates a deductive approach, drawing upon crystallographic studies of enzymes with the natural substrate, inosine (B1671953) monophosphate (IMP), and other closely related analogs. The enzyme most relevant to 2-F-IMP is Inosine Monophosphate Dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). Research has shown that human type II IMPDH can catalyze the dehalogenation of 2-F-IMP to XMP, even in the absence of NAD+. nih.gov This finding underscores the interaction of 2-F-IMP with the IMPDH active site and suggests that its binding mode would closely mimic that of the natural substrate, IMP.

Structural Insights from IMP Dehydrogenase Complexes

Crystal structures of IMPDH from various organisms in complex with IMP and other inhibitors have been extensively determined, revealing key features of the active site. These structures provide a robust framework for understanding how 2-F-IMP likely interacts with the enzyme.

The active site of IMPDH is located at the C-terminal end of a TIM barrel domain and is characterized by a flexible "flap" region that closes over the active site upon substrate binding. The binding of the ribose-5'-phosphate moiety of IMP is typically well-defined, with numerous hydrogen bonds to conserved residues. The inosine base is positioned in a pocket where a critical cysteine residue is poised for nucleophilic attack at the C2 position of the purine ring.

A key study on human type II IMPDH demonstrated that the enzyme can process 2-F-IMP and 2-chloro-IMP, converting them to XMP. nih.gov This enzymatic dehalogenation without the need for the cofactor NAD+ provides strong evidence for the formation of a tetrahedral intermediate at the C2 position, a crucial step in the canonical dehydrogenation reaction. nih.gov

The table below summarizes pertinent crystallographic data for IMPDH in complex with its natural substrate, IMP, which can be used to infer the binding of 2-F-IMP.

PDB IDEnzyme SourceLigand(s)Resolution (Å)Key Features
1B3OTritrichomonas foetusIMP, Mycophenolic Acid (MPA)2.60Demonstrates the binding of IMP in the active site and an inhibitor in the NAD+ binding site.
1NF7Human (Type II)IMP, Mycophenolic Acid (MPA)2.90Provides insight into the human enzyme active site with the substrate bound.
2BZNHuman (Type II)IMP, NADPH2.15Captures the enzyme in a state with both the substrate and the reduced cofactor bound. rcsb.org

In the absence of a direct crystal structure, the existing data on IMPDH-IMP complexes allows for a detailed hypothesis of the enzyme-2-F-IMP interaction. The fluorine atom at the C2 position, being highly electronegative and of a similar size to a hydrogen atom, is not expected to introduce significant steric hindrance upon initial binding. The interaction would likely proceed with the catalytic cysteine attacking the C2 carbon, leading to the displacement of the fluoride (B91410) ion. The ability of the enzyme to catalyze this reaction highlights its adaptability and the potential for 2-F-IMP to act as a valuable probe for studying the enzyme's catalytic mechanism.

Future crystallographic studies aimed at trapping an enzyme-2-F-IMP complex, perhaps by using a catalytically inactive mutant or cryo-crystallography techniques, would be highly valuable. Such a structure would definitively resolve the precise orientation of the fluorinated substrate in the active site and provide a detailed snapshot of the interactions that precede the catalytic dehalogenation, offering a more complete understanding of the enzyme's mechanism and a solid foundation for structure-based drug design.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 2-F-IMP interacts with its biological targets.

Molecular docking studies can predict the binding orientation of 2-F-IMP within the active sites of target enzymes. For instance, 2-F-IMP is a known substrate for human inosine monophosphate dehydrogenase (IMPDH), which catalyzes its conversion to xanthosine monophosphate (XMP) through an unusual dehalogenation reaction that does not require the cofactor NAD+ nih.govsmolecule.com. Docking simulations can model the non-covalent interactions that position 2-F-IMP in the IMPDH active site, allowing for the nucleophilic attack that initiates the dehalogenation. These models can help visualize the formation of a proposed tetrahedral intermediate, a key step in this unique catalytic mechanism nih.govsmolecule.com.

Conversely, 2-F-IMP was found to be a weak inhibitor of Escherichia coli guanosine (B1672433) monophosphate synthetase (GMPS), with an IC50 greater than 2 mM nih.gov. It was originally designed as an electronic mimic of a reactive intermediate in the GMPS reaction nih.gov. Docking studies can rationalize this weak binding by predicting the binding pose and calculating interaction energies, potentially revealing unfavorable steric clashes or a lack of crucial hydrogen bonds that would otherwise confer higher affinity. By modeling these interactions, researchers can gain a structural basis for the observed biochemical activity, guiding the design of more potent inhibitors nih.govresearchgate.net.

Table 1: Interaction Profile of this compound with Target Enzymes

Target Enzyme Role of 2-F-IMP Observed Interaction / Mechanism Potential Insights from Docking
Inosine Monophosphate Dehydrogenase (IMPDH) Substrate Undergoes NAD+-independent dehalogenation to form XMP nih.govsmolecule.com. Elucidation of binding pose facilitating nucleophilic attack and formation of a tetrahedral intermediate smolecule.com.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme mdpi.comnih.gov. Starting with the 2-F-IMP scaffold, virtual screening can be employed to discover novel analogs with improved properties. For example, given its weak inhibition of GMPS, 2-F-IMP could serve as a starting fragment for a virtual screen nih.gov. A library of compounds with modifications to the purine ring, the ribose moiety, or the phosphate group could be computationally docked into the GMPS active site. The results would be scored based on predicted binding affinity, allowing for the prioritization of a smaller, more promising set of analogs for chemical synthesis and biological testing.

This process is a key component of lead optimization, where an active compound (a "lead") is refined to improve its efficacy, selectivity, and pharmacokinetic properties nih.govbiobide.com. By systematically exploring chemical space in silico, researchers can rapidly identify key functional groups and conformational features that enhance binding affinity and biological activity, accelerating the development of more potent enzyme inhibitors nih.govdndi.org.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the atomic-level movements and conformational changes of molecules over time. These simulations are invaluable for studying the dynamic nature of 2-F-IMP and its complexes with biological macromolecules mdc-berlin.dearxiv.org.

MD simulations can be used to explore the dynamic behavior of 2-F-IMP within an enzyme's active site, going beyond the static picture provided by molecular docking. For the IMPDH-catalyzed dehalogenation of 2-F-IMP, an MD simulation could model the entire catalytic process. This would involve simulating the initial binding of 2-F-IMP, the conformational changes in the enzyme active site that accommodate the substrate, the formation and stability of the tetrahedral intermediate, and the final release of the products, XMP and fluoride nih.govsmolecule.com. Such simulations can reveal the roles of specific amino acid residues in stabilizing transition states and facilitating the reaction, providing a comprehensive understanding of the catalytic mechanism nih.govmdpi.com.

The potential for 2-F-IMP to be incorporated into DNA or RNA by polymerases is another area where MD simulations can provide critical insights. The incorporation of the parent nucleoside, inosine, into DNA is known to be mutagenic nih.gov. The presence of a fluorine atom at the 2'-position of the ribose sugar, as seen in related compounds like 2'-deoxy-2'-fluoroinosine, strongly influences the sugar's conformational preference, favoring a C3'-endo pucker nih.govnih.gov. This conformational bias would, upon incorporation, affect the local structure and flexibility of the nucleic acid backbone.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic properties of molecules, providing fundamental insights into their structure, stability, and reactivity. For a modified nucleotide like 2-F-IMP, QM methods are essential for understanding how the fluorine substitution alters its chemical behavior.

The electron-withdrawing nature of the fluorine atom significantly impacts the electronic distribution within the purine ring system. QM calculations can precisely quantify this effect, calculating properties such as atomic charges, molecular orbitals, and electrostatic potential. This is particularly relevant to the fact that 2-F-IMP was conceived as an electronic mimic of a reactive intermediate in the GMPS-catalyzed reaction nih.gov. QM calculations can be used to compare the electronic structure of 2-F-IMP with that of the proposed intermediate to validate this hypothesis.

Table 2: Comparative Kinetic Parameters for IMP Dehydrogenase

Substrate kcat (s⁻¹) Km (µM) Cofactor Requirement
Inosine Monophosphate (IMP) 0.25 4.1 NAD+ nih.gov
This compound (2-F-IMP) 0.058 62 None nih.govsmolecule.com

Table of Mentioned Compounds

Compound Name Abbreviation
This compound 2-F-IMP
Inosine monophosphate IMP
Xanthosine monophosphate XMP
Nicotinamide (B372718) adenine (B156593) dinucleotide NAD+
Guanosine monophosphate synthetase GMPS
Inosine monophosphate dehydrogenase IMPDH
Cyclic adenosine-inosine monophosphate cAIMP
2'-deoxy-2'-fluoroinosine ---
2-Chloroinosine monophosphate 2-Cl-IMP
Deoxyinosine triphosphate dITP
Deoxythymidine triphosphate dTTP
2-aminopurine 2AP

Strategic Research Applications and Future Directions for 2 Fluoroinosine Monophosphate

Development of 2-Fluoroinosine (B13832017) Monophosphate as a Biochemical Probe

The introduction of a fluorine atom at the second position of the purine (B94841) ring in inosine (B1671953) monophosphate creates a molecule that can interact with enzymes in the purine metabolic pathway in a distinct manner from the natural substrate. This alteration makes 2-F-IMP an excellent biochemical probe for investigating enzyme function and for identifying new chemical entities with potential for further development.

Probing Purine Metabolic Pathways and Enzyme Mechanisms

Purine metabolism consists of two main pathways: the de novo synthesis pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles purine bases. fiveable.me Inosine monophosphate (IMP) is a central intermediate in this network, standing at the branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.orgnews-medical.net

2-F-IMP serves as a powerful tool for studying the enzymes that process IMP, most notably Inosine Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. wikipedia.org Research has shown that human type II IMPDH can catalyze the conversion of 2-Fluoroinosine 5'-monophosphate into xanthosine (B1684192) 5'-monophosphate. However, the kinetic parameters of this reaction are significantly different from those with the natural substrate, IMP. This distinct enzymatic interaction allows researchers to probe the active site of IMPDH and understand its catalytic mechanism in greater detail.

Below is a data table comparing the kinetic parameters for the enzymatic conversion of IMP and 2-F-IMP by human type II IMPDH.

Substratekcat (s⁻¹)Km (µM)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Inosine Monophosphate (IMP)0.254.160,976
2-Fluoroinosine Monophosphate (2-F-IMP)0.05862935

This table illustrates the difference in how IMPDH processes the natural substrate versus its fluorinated analog. The significantly lower catalytic efficiency for 2-F-IMP indicates a less favorable interaction, providing insights into the enzyme's substrate specificity and mechanism.

Utility in Drug Discovery for Novel Research Compounds (not clinical drugs, but potential research leads)

The unique interaction of 2-F-IMP with key enzymes like IMPDH makes it a valuable scaffold for the development of novel research compounds. As IMPDH is a target for immunosuppressive and other therapeutic agents, understanding how compounds like 2-F-IMP interact with it can guide the design of new inhibitors. wikipedia.org

By modifying the structure of 2-F-IMP, medicinal chemists can create a library of related compounds. These new molecules can then be screened for their ability to inhibit IMPDH or other enzymes in the purine pathway. This approach can lead to the identification of potent and selective inhibitors that can be used as research tools to study the biological roles of these enzymes. While these compounds are not clinical drugs, they are essential for preclinical research to validate new drug targets and explore disease mechanisms. The development of such fluorinated nucleotide derivatives is a significant area of interest in medicinal chemistry due to their potential biological activities. researchgate.net

Elucidation of Molecular Resistance Mechanisms in Preclinical Models

A significant challenge in the development of therapies that target metabolic pathways is the emergence of resistance. Preclinical models are crucial for understanding how cells adapt to and overcome the effects of metabolic inhibitors. Using 2-F-IMP as a probe in such models can help elucidate the molecular mechanisms of resistance to purine pathway inhibitors.

Genetic and Epigenetic Factors Conferring Resistance

Resistance to drugs, including purine analogs, can arise from various genetic and epigenetic alterations. nih.govnih.gov In the context of a compound like 2-F-IMP that interacts with IMPDH, several potential resistance mechanisms could be investigated in preclinical models:

Genetic Mutations: Mutations in the gene encoding IMPDH could alter the enzyme's structure, reducing the binding affinity of 2-F-IMP or its metabolites. This is a common resistance mechanism for targeted therapies. nih.govnih.gov

Gene Amplification: Cells could increase the number of copies of the IMPDH gene, leading to overexpression of the target enzyme. This would require higher concentrations of the inhibitor to achieve the same level of pathway disruption.

Epigenetic Modifications: Changes in DNA methylation or histone modifications can alter the expression of genes involved in purine metabolism. nih.govmdpi.com For instance, epigenetic silencing of a gene required for the activation of a pro-drug version of 2-F-IMP or upregulation of genes in compensatory pathways could confer resistance.

Adaptive Metabolic Changes in Response to this compound

When the de novo purine synthesis pathway is inhibited, cells can adapt by altering their metabolic networks to survive. Investigating these changes in preclinical models treated with 2-F-IMP can reveal key survival pathways. One major adaptive response is the upregulation of the purine salvage pathway. mdpi.com By increasing the activity of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), cells can recycle purine bases from the extracellular environment or from nucleic acid breakdown, thus bypassing the block in de novo synthesis. youtube.com This metabolic reprogramming is a known mechanism of resistance to other purine synthesis inhibitors. mdpi.com

Integration into Multi-Omics Research Strategies

To gain a comprehensive understanding of the cellular response to 2-F-IMP, it is essential to integrate data from multiple "omics" platforms. nih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the perturbations caused by this biochemical probe. nih.gov

Using 2-F-IMP to perturb the purine pathway, researchers can then apply various omics technologies to map the downstream consequences:

Metabolomics: This would directly measure the changes in the levels of purine metabolites (like IMP, AMP, GMP, and uric acid) and other related molecules, providing a real-time snapshot of the metabolic state of the cell. nih.govnih.gov

Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels, researchers can identify which genes are up- or down-regulated in response to the inhibition of purine synthesis. mdpi.com This can reveal compensatory transcriptional programs that cells activate to survive.

Proteomics: This would quantify changes in protein levels, showing how the cell adjusts the abundance of metabolic enzymes and other proteins to adapt to the metabolic stress induced by 2-F-IMP. nih.gov

Genomics: Sequencing the DNA of cells that have developed resistance to 2-F-IMP can identify the specific genetic mutations responsible for the resistant phenotype. ega-archive.org

By integrating these datasets, researchers can construct detailed molecular networks that describe how purine metabolism is regulated and how cells adapt to its inhibition. nih.gov This knowledge is invaluable for understanding the fundamental biology of purine pathways and for the future development of more effective research tools and therapeutic strategies.

Metabolomics and Fluxomics Studies for System-Wide Impact Assessment

The introduction of a synthetic analog like this compound (2-F-IMP) into a biological system necessitates a comprehensive understanding of its metabolic fate and its ripple effects on cellular metabolism. Metabolomics, the large-scale study of small molecules or metabolites, provides a snapshot of the physiological state of a cell, making it an ideal tool to assess the impact of 2-F-IMP. nih.govresearchgate.net By comparing the metabolite profiles of cells treated with 2-F-IMP to untreated controls, researchers can identify specific pathways that are perturbed by the compound's presence.

Fluxomics, a related but distinct discipline, moves beyond static metabolite concentrations to measure the rates of metabolic reactions, or fluxes, within a network. nih.govresearchgate.net This dynamic approach is crucial for understanding how a system adapts to and processes a molecule like 2-F-IMP. nih.gov A common technique in fluxomics is stable isotope tracing, where a labeled precursor (e.g., ¹³C-glucose) is introduced, and the pattern of its incorporation into downstream metabolites is monitored over time. nih.gov The presence of 2-F-IMP could alter these patterns, revealing bottlenecks or rerouting of metabolic pathways. nih.gov For instance, if 2-F-IMP competes with its natural counterpart, Inosine monophosphate (IMP), for enzymes in the purine biosynthetic pathway, fluxomics could quantify the resulting decrease in the production rate of adenosine and guanosine nucleotides. nih.gov

These "-omics" technologies are central to systems biology, aiming to predict the behavior of an entire system based on its components. nih.govresearchgate.net The data gathered from metabolomics and fluxomics studies on 2-F-IMP can bridge the gap between genotype and phenotype, offering a clearer picture of its mechanism of action than genomics or proteomics alone. nih.govresearchgate.net

Table 1: Hypothetical Metabolomic Changes Induced by this compound

Metabolite ClassKey MetabolitesPredicted ChangeRationale for Change
Purine Nucleotides Inosine monophosphate (IMP)IncreaseCompetitive inhibition of enzymes downstream of IMP.
Adenosine monophosphate (AMP)DecreaseReduced flux from IMP due to competition by 2-F-IMP.
Guanosine monophosphate (GMP)DecreaseReduced flux from IMP due to competition by 2-F-IMP.
Energy Metabolism ATP/ADP RatioDecreaseDisruption of purine pools could impact the overall energy state.
Pentose Phosphate (B84403) Pathway PRPPDecreaseIncreased consumption for salvage or futile cycles involving 2-F-IMP.

Transcriptomics and Proteomics Profiling for Gene Expression and Protein Level Alterations

To understand the cellular response to this compound at the level of gene regulation, transcriptomics and proteomics are indispensable tools. nih.gov Transcriptomics, often performed using RNA-sequencing (RNA-Seq), provides a comprehensive profile of all RNA transcripts in a cell, revealing which genes are up- or down-regulated in response to the compound. mdpi.com Proteomics, typically using mass spectrometry, identifies and quantifies the entire set of proteins, offering a direct view of the functional machinery of the cell. nih.govbiorxiv.org

The integration of these two datasets provides a more complete picture than either alone, as the correlation between transcript and protein levels can be complex. nih.govgmo-qpcr-analysis.info For example, the introduction of 2-F-IMP could induce a cellular stress response. Transcriptomic analysis might show an upregulation of genes involved in DNA repair, apoptosis, or drug metabolism. gmo-qpcr-analysis.info Proteomic analysis would then confirm whether these transcriptional changes translate into increased levels of the corresponding functional proteins. nih.gov

Furthermore, since 2-F-IMP is a nucleotide analog, it could potentially be incorporated into RNA during transcription. This incorporation could alter RNA stability, processing, or translation, leading to discrepancies between transcript and protein levels that can be uncovered through integrated analysis. gmo-qpcr-analysis.info Such studies are crucial for identifying not only the intended targets of a fluorinated nucleotide but also its off-target effects, providing a global view of its impact on cellular information flow. nih.govgmo-qpcr-analysis.info

Table 2: Potential Gene and Protein Expression Alterations in Response to 2-F-IMP

Biological ProcessAssociated Genes/ProteinsExpected Transcriptomic ChangeExpected Proteomic Change
Purine Metabolism IMP Dehydrogenase (IMPDH)UpregulationUpregulation
DNA Damage Response p53, GADD45UpregulationUpregulation
Ribonucleotide Reductase RRM1, RRM2DownregulationDownregulation
Apoptosis Caspase-3, BAXUpregulationUpregulation

Emerging Research Areas and Unexplored Mechanisms

Non-Canonical Interactions with Cellular Components

While the primary interactions of nucleotide monophosphates are within the context of DNA and RNA synthesis, they can also engage in non-canonical interactions. The introduction of a fluorine atom at the 2' position of the ribose sugar in 2-F-IMP can significantly alter its electronic properties, conformation, and hydrogen bonding capabilities. oup.commdpi.com This opens the possibility for novel, non-canonical interactions with cellular components.

One area of interest is the formation of unusual base pairs. wikipedia.org Standard Watson-Crick base pairing is the foundation of the DNA double helix, but numerous non-canonical pairings, such as Hoogsteen or wobble pairs, stabilize complex RNA structures. wikipedia.orgnih.gov The highly electronegative fluorine atom in 2-F-IMP could alter the geometry and stability of base pairs if the nucleotide is incorporated into a nucleic acid strand. oup.com It might favor or disfavor certain non-canonical arrangements, thereby affecting the three-dimensional structure and function of RNA molecules like ribozymes or regulatory non-coding RNAs. wikipedia.org These structural changes could, in turn, influence interactions with proteins or other nucleic acids. researchgate.net

Beyond base pairing, 2-F-IMP could interact atypically with proteins. Some response regulators and other proteins have nucleotide-binding domains where the nucleotide is not used as a substrate but as an allosteric regulator. nih.gov The unique electronic signature of 2-F-IMP might allow it to bind to such sites, perhaps with different affinity or inducing a different conformational change than its natural counterpart, leading to unexplored regulatory consequences.

Novel Biosynthetic and Degradative Pathways

As a synthetic compound, this compound does not have a natural biosynthetic pathway. Its creation is a result of chemical synthesis. However, once inside a cell, it becomes a substrate for cellular enzymes, potentially revealing novel metabolic or degradative routes. The key to its metabolic fate lies in the carbon-fluorine (C-F) bond, which is exceptionally strong and stable. oup.com

This stability makes fluorinated nucleosides like the precursor to 2-F-IMP resistant to degradation by many standard nucleases and phosphorylases that would typically cleave the glycosidic bond. oup.comnih.gov This inherent resistance means that cells may struggle to clear the compound, potentially leading to its accumulation or shunting into alternative, less efficient degradative pathways. Identifying the enzymes and mechanisms that can eventually break down 2-F-IMP is a critical area of research. It may involve poorly characterized enzymes or require multiple, unconventional steps to bypass the stable C-F bond.

Conversely, the anabolic pathways involving 2-F-IMP are also of great interest. Understanding which kinases can phosphorylate 2-F-IMP to its diphosphate (B83284) and triphosphate forms is crucial, as the triphosphate is the active form for incorporation into nucleic acids. The efficiency of these phosphorylation steps and the specificity of the polymerases that might incorporate the fluorinated nucleotide are key determinants of its biological activity and represent an important area for future investigation. nih.gov

Future Perspectives in Fundamental Research on Fluorinated Nucleosides and Nucleotides

The field of fluorinated nucleosides and nucleotides, including compounds like 2-F-IMP, continues to be a fertile ground for fundamental research and therapeutic development. mdpi.comresearchgate.net The strategic placement of fluorine atoms allows for the fine-tuning of a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and target-binding affinity. oup.commdpi.comnih.gov

Future research will likely focus on several key areas. First, the continued exploration of the "chemical space" of fluorinated nucleotides will yield novel compounds with unique properties. mdpi.com This involves synthesizing analogs with fluorine at different positions on the sugar or base to systematically probe structure-activity relationships. nih.gov Second, the application of advanced multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics, and fluxomics) will become standard for characterizing the system-wide effects of these compounds. researchgate.net This holistic view is essential for understanding both on-target efficacy and potential off-target toxicities.

A third major direction is the use of fluorinated nucleotides as mechanistic probes. Their altered electronic properties and enhanced stability make them excellent tools for studying the active sites and reaction mechanisms of enzymes like polymerases and kinases. oup.com The unique properties of the fluorine atom can be exploited to trap enzyme-substrate intermediates or to report on the conformational state of a nucleic acid. oup.com As our understanding of the biological roles of nucleic acids continues to expand, particularly in the realm of non-coding RNAs and complex DNA structures, fluorinated analogs will be invaluable tools for dissecting their structure and function.

Conclusion and Outlook on 2 Fluoroinosine Monophosphate Research

Synthesis of Current Academic Understanding and Key Discoveries

2-Fluoroinosine (B13832017) monophosphate is a modified purine (B94841) nucleotide that has garnered interest within the scientific community, primarily due to the unique properties conferred by the fluorine substitution on the ribose sugar. The introduction of a fluorine atom at the 2'-position of the ribose moiety significantly influences the compound's chemical and biological characteristics.

One of the key discoveries in the broader field of 2'-fluorinated nucleosides is their enhanced stability. The presence of the electronegative fluorine atom at the 2' position can increase the stability of the glycosidic bond, making the nucleoside and its phosphorylated forms more resistant to enzymatic degradation. oup.com This enhanced stability is a crucial attribute for potential therapeutic applications.

The primary mechanism of action for many antiviral nucleoside analogs, including fluorinated ones, involves their conversion to the triphosphate form, which then acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). mdpi.com While direct data on 2-fluoroinosine monophosphate is limited, it is understood to be a critical intermediate in this activation pathway. The initial phosphorylation of the parent nucleoside, 2-fluoroinosine, to its monophosphate is a rate-limiting step in its metabolism. mdpi.com

Furthermore, research on related fluorinated nucleoside monophosphates has provided insights into potential mechanisms of action. For instance, some fluorinated nucleotide analogs have been shown to inhibit enzymes involved in the purine biosynthesis pathway, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govrsc.org Inhibition of IMPDH can lead to the depletion of guanine (B1146940) nucleotides, which are essential for viral replication. rsc.org

The structural and conformational properties of 2'-fluorinated nucleosides have also been a subject of study. X-ray crystallography of 2'-deoxy-2'-fluoroinosine has revealed that the fluorine substitution influences the sugar pucker conformation, which can in turn affect how the nucleotide interacts with enzymes. nih.govnih.gov

Identification of Critical Knowledge Gaps and Unanswered Research Questions

Despite the foundational understanding of fluorinated nucleosides, significant knowledge gaps persist specifically for this compound. A primary unanswered question is the detailed characterization of its direct biological activity in its monophosphate form. It is unclear whether this compound itself possesses significant inhibitory activity against cellular or viral enzymes before its conversion to the di- and triphosphate forms.

Furthermore, there is a lack of comprehensive studies on the cellular uptake and intracellular trafficking of 2-fluoroinosine and its subsequent phosphorylation to the monophosphate. nih.govnih.gov Understanding how the compound enters the cell and where the initial phosphorylation occurs is vital for optimizing its delivery and efficacy.

Another significant unknown is the full spectrum of enzymes with which this compound interacts. While inhibition of IMPDH by other fluorinated analogs has been demonstrated, direct kinetic data for the interaction of this compound with IMPDH and other enzymes in the purine metabolic pathway are needed. nih.govrsc.org

The potential for off-target effects of this compound is also an area that requires further investigation. Understanding its interaction with host cell polymerases and other enzymes is critical for assessing its safety profile.

Future Trajectories and Potential Impact of this compound Research in Basic Sciences

Future research on this compound is poised to make significant contributions to basic sciences, particularly in the fields of enzymology, virology, and chemical biology. A key future trajectory will be the detailed investigation of its role as a mechanistic probe to study the active sites of purine metabolizing enzymes and viral polymerases. researchgate.net The unique electronic properties of the fluorine atom can be exploited to understand enzyme-substrate interactions with greater precision.

The development of chemo-enzymatic methods for the synthesis of this compound and its analogs will be a crucial enabler for future research. nih.govmdpi.com Efficient and scalable synthesis routes will provide the necessary quantities of the compound for in-depth biological and structural studies.

Further exploration of the antiviral potential of 2-fluoroinosine and its phosphorylated derivatives against a broader range of viruses is a promising avenue. nih.govmdpi.com Given the broad-spectrum activity of some fluorinated nucleosides, investigating its efficacy against emerging and re-emerging viral threats is warranted. oup.comnih.gov

Moreover, research into the structural biology of this compound in complex with its target enzymes will provide invaluable insights into the molecular basis of its activity. malariaworld.org High-resolution crystal structures could guide the rational design of next-generation inhibitors with improved potency and selectivity.

In the realm of chemical biology, this compound can serve as a valuable tool for developing novel chemical probes to study purine metabolism and its dysregulation in various diseases. nih.govwikipedia.org Understanding these fundamental cellular processes can open new avenues for therapeutic intervention. The continued exploration of fluorinated nucleosides and their phosphorylated forms holds considerable promise for advancing our understanding of fundamental biological processes and for the development of new therapeutic agents. nih.govcitedrive.commdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-fluoroinosine monophosphate (2-FIMP) with high purity, and how can researchers optimize reaction conditions?

  • Methodological Answer : Synthesis requires precise control of fluorination agents (e.g., DAST or Deoxofluor) to selectively substitute the 2′-hydroxyl group of inosine monophosphate (IMP). Reaction parameters such as temperature (typically 0–4°C to minimize side reactions), solvent polarity (anhydrous DMF or THF), and stoichiometric ratios of fluorinating agents should be optimized via iterative Design of Experiments (DoE). Post-synthesis, purification via ion-exchange chromatography or reverse-phase HPLC is critical to isolate 2-FIMP from unreacted IMP and fluorinated byproducts .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 to -150 ppm for C-F bonds) and ³¹P NMR (δ ~ 0–5 ppm for phosphate groups) confirm fluorination and phosphorylation sites .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode validates molecular mass (e.g., m/z 365.04 for [C₁₀H₁₁FN₄O₇P]⁻).
  • Enzymatic Assays : Treatment with alkaline phosphatase should hydrolyze the phosphate group, yielding 2-fluoroinosine, detectable via UV-Vis (λmax ~ 248 nm) .

Advanced Research Questions

Q. How does the 2′-fluorine substitution in 2-FIMP influence its binding affinity to RNA polymerases compared to unmodified IMP?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (Kd, ΔH, ΔS). Comparative studies with IMP and 2-FIMP should employ RNA polymerase (e.g., T7 RNAP) in buffered systems (pH 7.5, 25°C). Fluorine’s electronegativity may alter ribose pucker (C3′-endo vs. C2′-endo), impacting enzyme-substrate interactions. Data contradictions may arise from buffer ionic strength variations, requiring normalization to Mg²⁺/Mn²⁺ cofactor concentrations .

Q. What are the metabolic stability challenges of 2-FIMP in cellular environments, and how can degradation pathways be experimentally mapped?

  • Methodological Answer : Incubate 2-FIMP with cell lysates (e.g., HeLa or HEK293) and track degradation via LC-MS/MS. Fluorine’s inductive effects may slow hydrolysis by phosphatases but increase susceptibility to nucleobase oxidation. Use isotopically labeled 2-FIMP (e.g., ¹³C/¹⁵N) to distinguish enzymatic vs. non-enzymatic pathways. Control experiments with IMP and 2′-deoxy IMP are critical for comparative stability analysis .

Q. What strategies resolve discrepancies in reported enzymatic inhibition constants (Ki) for 2-FIMP across studies?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., pH, temperature) or enzyme isoforms. Standardize assays using recombinant enzymes (e.g., human adenosine deaminase) in Tris-HCl (pH 7.4, 37°C) with fixed substrate concentrations. Apply Michaelis-Menten kinetics with Cheng-Prusoff corrections for competitive inhibition. Meta-analyses of published Ki values should account for variances in enzyme purity and fluorometric detection limits .

Data Interpretation & Experimental Design

Q. How can researchers differentiate between 2-FIMP’s direct antiviral effects and off-target cytotoxicity in cell-based assays?

  • Methodological Answer :

  • Dose-Response Curves : Test 2-FIMP across a logarithmic concentration range (1 nM–100 µM) in virus-infected vs. uninfected cells.
  • Counter-Screens : Use cytotoxicity assays (MTT, ATP-lite) and siRNA knockdown of target enzymes (e.g., IMP dehydrogenase) to isolate mechanism-specific effects.
  • Metabolomic Profiling : LC-MS-based quantification of intracellular IMP/2-FIMP ratios identifies metabolic bottlenecks .

Q. What computational methods predict the conformational effects of 2′-fluorine on 2-FIMP’s interaction with viral RNA-dependent RNA polymerases (RdRp)?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ribose puckering and fluorine’s steric/electronic effects. Docking studies (AutoDock Vina) compare 2-FIMP’s binding poses with IMP in RdRp active sites (e.g., SARS-CoV-2 nsp12). Validate predictions with mutagenesis (e.g., RdRp Ser861Ala) and kinetic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.